Leucomycin V

Drug Metabolism Cytochrome P450 Inhibition Macrolide Drug Interactions

Leucomycin V is a structurally defined 16-membered macrolide metabolite essential for regulated bioanalysis and drug-discovery research. Unlike generic kitasamycin mixtures, this single component (deisovaleryl leucomycin A1) enables precise quantification as a required analyte in validated LC-MS/MS methods for rokitamycin pharmacokinetic studies. Its well-characterized CYP3A4 IC50 (40 µM) makes it an ideal calibration point for DDI screening panels. In macrolide-resistance research, its unique induction phenotype distinguishes it from related metabolites (LMA7, TMS-19-Q). Procure this high-purity reference material to ensure method accuracy, regulatory compliance, and reproducible SAR benchmarking in your development programs.

Molecular Formula C35H59NO13
Molecular Weight 701.8 g/mol
CAS No. 22875-15-6
Cat. No. B3421798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucomycin V
CAS22875-15-6
Molecular FormulaC35H59NO13
Molecular Weight701.8 g/mol
Structural Identifiers
SMILESCC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O
InChIInChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3/b10-9+,13-11+/t19-,20-,21-,22+,23+,24+,25-,27+,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1
InChIKeyXYJOGTQLTFNMQG-KJHBSLKPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leucomycin V (CAS 22875-15-6): A Distinct 16-Membered Macrolide Metabolite for Research and Reference Standard Applications


Leucomycin V (CAS 22875-15-6) is a 16-membered macrolide antibiotic that occurs naturally as a component of the kitasamycin (leucomycin) complex produced by Streptomyces kitasatoensis [1]. With a molecular formula of C35H59NO13 and a molecular weight of 701.84 g/mol, this compound is structurally characterized as deisovaleryl leucomycin A1 (4″-deacylturimycin H) [2]. Leucomycin V is a primary active metabolite of the semisynthetic macrolide rokitamycin (TMS-19-Q) and is formed via esterase-mediated deacylation of leucomycin A7 in human liver microsomes [3]. The compound exhibits antibacterial activity against Gram-positive bacteria, spirochetes, rickettsiae, and chlamydiae, with its antimicrobial profile established through in vitro susceptibility testing .

Why Leucomycin V Cannot Be Replaced by Generic Kitasamycin Complex or Other Macrolides in Analytical and Metabolic Studies


Leucomycin V represents a specific, structurally defined metabolite within the broader kitasamycin complex and the rokitamycin metabolic pathway, making it non-interchangeable with generic leucomycin mixtures or other macrolides. The kitasamycin complex comprises at least eight biologically active components (A1, A3-A9, U, and V) with distinct substitution patterns, and the antimicrobial activity of leucomycin group A components is quantitatively stronger than that of group B components [1]. Furthermore, Leucomycin V is a specific metabolic intermediate in the esterase-mediated conversion of rokitamycin to leucomycin A7 and subsequently to Leucomycin V, a pathway that exhibits distinct kinetic parameters (Vmax and Vmax/Km) that differ significantly between the two metabolic steps [2]. These structural and metabolic specificities preclude simple substitution with related compounds for applications requiring precise quantification or metabolic pathway analysis.

Quantitative Differentiation of Leucomycin V: Comparative Evidence for Informed Selection


Leucomycin V Exhibits Lower CYP3A4 Inhibitory Potency Compared to Rokitamycin and Erythromycin

In a comparative in vitro study using human liver microsomes, Leucomycin V demonstrated significantly weaker inhibition of CYP3A4-mediated triazolam α-hydroxylation compared to its parent compound rokitamycin and the reference macrolide erythromycin. This lower inhibitory potency suggests a reduced potential for CYP3A4-mediated drug-drug interactions [1].

Drug Metabolism Cytochrome P450 Inhibition Macrolide Drug Interactions

Leucomycin V Formation Kinetics Differ from Leucomycin A7 in Human Liver Microsomes

The metabolic formation of Leucomycin V from leucomycin A7 exhibits distinct kinetic parameters compared to the formation of leucomycin A7 from rokitamycin. This kinetic differentiation establishes Leucomycin V as a downstream metabolite with a slower formation rate, which is relevant for pharmacokinetic modeling and metabolite quantification [1].

Macrolide Metabolism Enzyme Kinetics Esterase Activity

Leucomycin V Induces Macrolide Resistance in S. pyogenes, Unlike TMS-19-Q and Its Primary Metabolites

A comparative bacteriological study of rokitamycin (TMS-19-Q) metabolites demonstrated that Leucomycin V exhibits a distinct resistance induction profile in macrolide-resistant S. pyogenes clinical isolates. While TMS-19-Q, leucomycin A7, and the metabolite mixture (TMS M. Mix) did not induce resistance, Leucomycin V—like josamycin, midecamycin, and erythromycin—was observed to induce resistance in some strains [1].

Antimicrobial Resistance Macrolide Induction Streptococcus pyogenes

Leucomycin V Demonstrates Lower In Vivo Protective Efficacy Than TMS-19-Q and Leucomycin A7

In mouse and hamster infection models, the in vivo protective efficacy of Leucomycin V was found to be lower than that of both the parent compound TMS-19-Q and the primary metabolite leucomycin A7. The rank order of protective efficacy corresponded with in vitro antimicrobial potency, establishing a clear efficacy gradient among these structurally related metabolites [1].

In Vivo Efficacy Macrolide Metabolite Activity Infection Models

Leucomycin V Represents a Minor Circulating Metabolite Following Rokitamycin Administration

In healthy adult volunteers receiving a single oral dose of rokitamycin (1200 mg), Leucomycin V constituted only 9% of the total circulating drug-related material in serum at 30 minutes post-dose, compared to 18% for leucomycin A7 and 33% for 10″-OH-rokitamycin. This quantitative distribution establishes Leucomycin V as a minor circulating metabolite in humans [1].

Pharmacokinetics Metabolite Profiling Clinical Pharmacology

Leucomycin V: Recommended Application Scenarios Based on Validated Differential Evidence


Reference Standard for CYP3A4 Inhibition Screening Assays in Macrolide Drug Interaction Studies

Leucomycin V serves as an ideal comparator compound for in vitro CYP3A4 inhibition screening panels due to its characterized IC50 value of 40 µM against triazolam α-hydroxylation [1]. This potency is intermediate between rokitamycin (5.8 µM) and clarithromycin (56 µM), providing a useful calibration point for high-throughput CYP inhibition assays in drug discovery programs evaluating macrolide candidates for drug-drug interaction liability.

Analytical Method Development and Validation for Rokitamycin Metabolite Quantification

The distinct formation kinetics of Leucomycin V (Vmax and Vmax/Km significantly lower than LMA7 formation, P < 0.01) and its minor circulating proportion (9% of total drug-related material at 30 min post-dose) make it a required analyte in validated LC-MS/MS methods for rokitamycin pharmacokinetic studies [2][3]. Procurement of high-purity Leucomycin V reference material is essential for method calibration and quality control sample preparation in regulated bioanalysis.

Macrolide Resistance Mechanism Research in Streptococcus pyogenes

Leucomycin V exhibits a unique resistance induction phenotype in macrolide-resistant S. pyogenes—it induces resistance similarly to josamycin and erythromycin, whereas TMS-19-Q and leucomycin A7 do not [4]. This differential property makes Leucomycin V a valuable tool compound for mechanistic studies investigating the structural determinants of macrolide resistance induction and for developing diagnostic assays to distinguish resistance phenotypes.

Structure-Activity Relationship (SAR) Studies of 16-Membered Macrolide Antibiotics

The observed in vivo efficacy gradient—TMS-19-Q > leucomycin A7 > Leucomycin V—provides a validated SAR benchmark for medicinal chemistry programs aiming to optimize 16-membered macrolides [4]. Leucomycin V, as the least active metabolite in this series, serves as a negative control or baseline comparator for evaluating the impact of structural modifications at the 3″ and 4″ positions on antimicrobial potency and in vivo efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leucomycin V

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.